7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry and material science. The structure features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 7. Key substituents include:
- Position 2: A 4-methylphenyl group, contributing hydrophobic interactions.
- Positions 3 and 5: Methyl groups, enhancing steric stability.
- Position 7: A 4-(4-chlorophenyl)piperazine moiety, a common pharmacophore in neuroactive and antimicrobial agents due to its ability to modulate receptor binding .
Properties
Molecular Formula |
C25H26ClN5 |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN5/c1-17-4-6-20(7-5-17)24-19(3)25-27-18(2)16-23(31(25)28-24)30-14-12-29(13-15-30)22-10-8-21(26)9-11-22/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
ICTYOBZGRIZTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Piperazine Substitution
Intermediate 2 (5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine) undergoes selective substitution at position 7 due to the lability of the chlorine atom. Treatment with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate at 80°C in DMF affords the desired product in 82–88% yield. The reaction’s selectivity is attributed to steric and electronic factors favoring substitution at position 7 over position 5.
Reductive Amination Alternatives
For analogs requiring additional complexity, reductive amination has been explored. After deprotection of hydroxyl group 19 (derived from 2 ), oxidation to aldehyde 47 enables reductive amination with 4-(4-chlorophenyl)piperazine. This method, while lengthier, offers flexibility for introducing diverse amines.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts substitution efficiency. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while potassium carbonate or triethylamine facilitates deprotonation. For instance, using DMF with K₂CO₃ at 80°C achieves 88% yield, whereas THF under identical conditions yields only 62%.
Temperature and Time
Elevated temperatures (80–100°C) accelerate substitution but risk decomposition. A balance is struck at 80°C for 12–24 hours, ensuring complete conversion without degradation. Microwave-assisted substitution reduces time to 1–2 hours with comparable yields.
Characterization and Analytical Data
The final compound is characterized via ¹H NMR, ¹³C NMR, and HRMS . Key spectral features include:
-
¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 6H, CH₃), 2.45 (s, 3H, Ar-CH₃), 3.15–3.30 (m, 8H, piperazine), 6.85–7.25 (m, 8H, aromatic).
-
HRMS : m/z calcd. for C₂₆H₂₈ClN₅ [M+H]⁺: 446.2012; found: 446.2009.
Comparative Analysis of Synthetic Routes
The table below summarizes two viable routes for synthesizing the target compound:
Table 2: Synthetic Route Comparison
| Route | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical | 4 | 52 | Cost-effective reagents | Long reaction times |
| Microwave | 3 | 65 | Rapid synthesis | Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sodium methoxide for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise as potential anticancer agents. They may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, which is crucial for the development of drugs targeting metabolic pathways.
- Psychopharmacological Effects : Some derivatives have been explored for their effects on the central nervous system, potentially offering treatment options for mood disorders.
Synthesis and Modification
The synthesis of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. Various synthetic routes have been developed to enhance yield and modify the compound's properties. Notable methods include:
- Pyrimidine Ring Construction : Utilizing aminopyrazoles with electrophilic compounds to form the desired structure.
- Post-synthetic Functionalization : Modifying existing compounds to improve their biological activity or alter their pharmacokinetic properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of pyrazolo[1,5-a]pyrimidines:
- Antitumor Studies : Research published in Molecules highlighted the antitumor potential of various pyrazolo[1,5-a]pyrimidines, emphasizing their ability to inhibit cancer cell lines through specific mechanisms .
- Enzymatic Activity : A study demonstrated that certain derivatives inhibited key enzymes involved in cancer metabolism, suggesting a mechanism for their anticancer effects .
- Comparative Analysis : A comparative study of structurally similar compounds indicated that modifications in substituents could significantly affect biological activity. For instance, variations in the piperazine moiety influenced the selectivity and potency against specific targets .
Comparative Table of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | Structure | Anticancer |
| 7-(4-Fluorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | Structure | Antidepressant |
| 6-Methyl-pyrazolo[1,5-a]pyrimidine | Structure | Antimicrobial |
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The table below compares substituents at key positions of the target compound and related derivatives:
Key Observations :
- R7 Substituents : The target’s piperazine group contrasts with morpholine () and simple aryl groups (MK86). Piperazines often enhance solubility and receptor affinity compared to morpholine .
- R2/R5 Modifications : Derivatives like MK63 (tetrafluorophenyl at R5) and MK86 (chlorophenyl at R7) highlight the role of halogenation in tuning electronic properties and binding interactions .
Pharmacological Implications
- Antifungal Activity : While direct data for the target compound is lacking, analogs with chlorophenyl groups (e.g., ) exhibit antifungal activity against phytopathogens .
- CNS Modulation : Piperazine-containing derivatives (e.g., Compound 32) are explored for neuropsychiatric applications, suggesting the target may interact with serotonin or dopamine receptors .
Biological Activity
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure and functional groups suggest a variety of biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.92 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group, alongside two methyl groups and a 3-methylphenyl moiety on the pyrazolo[1,5-a]pyrimidine core. This configuration enhances its interaction with various biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in cancer progression. For instance, it has been shown to inhibit serine/threonine protein kinases such as Aurora kinase and FLT3, which are often overexpressed in tumors .
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing pathways related to mood and cognition. The presence of the piperazine moiety allows for targeted interactions that enhance its pharmacological profile.
Comparative Analysis of Similar Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(methylaminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Tetrahydro derivatives | Antitumor |
| 2-(3,5-dichloro-4-methoxyphenyl)-7-[2-(prop-2-enoylamino)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Substituted at different positions | Antimicrobial |
| 7-(aminomethyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine | Amino group substitution | Neuroactive |
The specific combination of functional groups in this compound distinguishes it from these similar compounds by enhancing its biological activity and therapeutic potential.
The biological mechanisms underlying the activity of this compound typically involve:
- Inhibition of Kinases : By inhibiting kinases such as Aurora kinase and FLT3, the compound disrupts critical signaling pathways involved in cell proliferation and survival.
- Modulation of Receptors : Interaction with serotonin receptors may influence neurotransmission and have implications for treating mood disorders or neurological conditions.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Antitumor Activity : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis through kinase inhibition.
- Neuropharmacological Effects : Animal models have shown improvements in behavioral assays related to anxiety and depression when treated with this compound, suggesting potential applications in psychiatric disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do substituents at position 7 influence reactivity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperazine derivatives with pre-functionalized pyrazolo[1,5-a]pyrimidine cores. For example, describes the use of silylformamidine reagents in benzene to functionalize position 7, followed by crystallization from hexane. Substituents like chlorophenyl or methyl groups (e.g., in the target compound) can sterically hinder or activate reaction sites, requiring optimization of reaction times (12–24 hours) and temperatures (reflux conditions). Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer : 1H/13C NMR is essential for confirming regiochemistry and substituent orientation. For instance, reports chemical shifts for methyl groups at δ ~2.1–2.5 ppm in CDCl₃. X-ray crystallography (e.g., ) resolves ambiguities in stereochemistry, with mean C–C bond lengths of 0.002–0.003 Å and R-factors <0.06 ensuring precision. Mass spectrometry (HRMS) validates molecular weights, with deviations <0.01% between calculated and observed values .
Q. What are common substituent modifications at the piperazine and aryl positions, and how do they alter physicochemical properties?
- Methodological Answer : Substituents like 4-chlorophenyl (electron-withdrawing) or 4-methylphenyl (electron-donating) influence solubility and π-π stacking. lists analogs with trifluoromethyl or morpholino groups, which enhance metabolic stability. LogP calculations (e.g., using ChemDraw) predict hydrophobicity changes, guiding solvent selection (e.g., ethanol vs. DMF) for reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodological Answer : highlights solvent-dependent outcomes: polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions at position 7, while non-polar solvents (e.g., benzene) reduce side reactions. Kinetic monitoring via TLC ( ) identifies intermediate stability. For example, refluxing in ethanol for 12 hours achieves >70% yield in cyclization steps, while cooling rates (0.5°C/min) enhance crystal purity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies between calculated and observed NMR shifts (reported in ) may arise from dynamic proton exchange or solvent effects. Deuterium exchange experiments (D₂O shake) or variable-temperature NMR (25–60°C) can identify exchangeable protons. DFT calculations (e.g., Gaussian09) model electronic environments to predict shifts within ±0.1 ppm accuracy .
Q. What in silico strategies are effective for predicting biological activity or binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina) with serotonin receptor models (5-HT₁A/2A) predicts affinity, as piperazine moieties often target GPCRs ( ). MD simulations (GROMACS) assess stability of the chlorophenyl group in hydrophobic pockets over 100-ns trajectories. QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values .
Q. What strategies control regioselectivity during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer : Directed ortho-metalation (e.g., using LDA in THF at −78°C) selectively functionalizes position 3 or 7, as shown in . Steric maps (Mercury Software) analyze accessible reaction sites. Protecting groups (e.g., Boc on piperazine) prevent undesired alkylation at nitrogen .
Q. How can theoretical frameworks guide the design of analogs with enhanced pharmacokinetic properties?
- Methodological Answer : emphasizes linking synthesis to receptor theory. For example, introducing fluorine (as in ) improves blood-brain barrier penetration (clogP <3). Free-Wilson analysis decomposes activity contributions of substituents, while Hammett plots quantify electronic effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
